molecular formula C14H12O4 B1677779 Piceatannol CAS No. 10083-24-6

Piceatannol

Cat. No. B1677779
CAS RN: 10083-24-6
M. Wt: 244.24 g/mol
InChI Key: CDRPUGZCRXZLFL-OWOJBTEDSA-N
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Description

Piceatannol is an organic compound classified as a stilbenoid and a phenol . It is a white solid, although samples often are yellow owing to impurities . Piceatannol is a metabolite of resveratrol found in red wine, grapes, passion fruit, white tea, and Japanese knotweed . It has been proved to possess activities of immunomodulatory, anti-inflammatory, antiproliferative, and anticancer .


Synthesis Analysis

Piceatannol and its ortho-hydroxylated derivative, resveratrol, were biosynthesized by modular pathway engineering in Escherichia coli . The biosynthetic pathway was divided into three different modules, including polyketide biosynthetic genes, acetyl-CoA and malonyl-CoA pool-enhancing genes from three different organisms, and regiospecific 3’-hydroxylating enzymes .


Molecular Structure Analysis

The molecular formula of Piceatannol is C14H12O4 . It belongs to the class of organic compounds known as stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes are derived from the common phenylpropene skeleton building block .


Chemical Reactions Analysis

Piceatannol has been found to have antioxidation mechanisms behind hydroxyl (•OH) and hydroperoxyl (•OOH) radical scavenging activity . Two reaction mechanisms, abstraction (ABS) and radical adduct formation (RAF), were discussed .


Physical And Chemical Properties Analysis

Piceatannol has a molar mass of 244.246 g·mol−1 . It appears as a white solid and has a melting point of 215–217 °C .

Scientific Research Applications

Anticancer Activity

Piceatannol has shown promising results in cancer research, particularly through its ability to enhance anticancer potential in colon cancer cells. The use of Albumin Nano-Encapsulation of Piceatannol has been demonstrated to enhance its anticancer effects by downregulating nuclear p65 and HIF-1α, leading to a reduction in tumor size and the number of colon tumors in a murine model Aljabali et al., 2020. Moreover, Piceatannol-loaded Emulsomes have exhibited enhanced cytostatic and apoptotic activities in colon cancer cells, indicating superior cell death-inducing activities compared to pure Piceatannol Alhakamy et al., 2020.

Anti-Inflammatory and Immunomodulatory Effects

Research has highlighted Piceatannol's ability to inhibit mast cell-mediated allergic inflammation by reducing the release of pro-inflammatory cytokines and suppressing phosphorylation of mitogen-activated protein kinases Ko et al., 2013. Additionally, it attenuates dextran sulfate sodium-induced colitis, suggesting its potential as an agent for the prevention or treatment of inflammatory bowel diseases Kim et al., 2008.

Modulation of Cellular Pathways

Piceatannol has been shown to exert effects on various cellular pathways, including the PI3K/AKT/mTOR pathway, highlighting its role in suppressing the proliferation and inducing apoptosis of osteosarcoma cells Wang & Li, 2020. It also modulates the F0F1-ATPase activity by targeting the F1 complex, contributing to its multiple effects on cancer and possibly other diseases Zheng & Ramirez, 1999.

Antioxidant Activity

Piceatannol's strong antioxidant activity has been utilized in creating lipophilic derivatives that exhibit enhanced antioxidant properties, potentially applicable in food, cosmetics, and pharmaceuticals Bernini, Barontini, & Spatafora, 2009. Its capability to scavenge free radicals underlies its antiarrhythmic and cardioprotective activities in ischaemic-reperfused rat hearts Chen et al., 2009.

Safety And Hazards

Piceatannol should be handled with care to avoid contact with eyes, skin, and clothing . Avoid prolonged or repeated exposure and inhalation . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Piceatannol has been found to have potential anti-oxidant, anti-cancer, and anti-inflammatory properties . Future studies could focus on dissecting the role of the upstream signaling pathways such as calcium/calcineurin or mTORC1 signaling .

properties

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRPUGZCRXZLFL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040587
Record name 3,5,3',4'-Tetrahydroxystilbene
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Molecular Weight

244.24 g/mol
Source PubChem
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Physical Description

Solid
Record name 3,3',4'5-Tetrahydroxystilbene
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Product Name

Piceatannol

CAS RN

10083-24-6, 4339-71-3
Record name Piceatannol
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Record name 1,2-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]
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Record name 3,3',4'5-Tetrahydroxystilbene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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